molecular formula C10H15ClN2O2S B8520631 N-(3-amino-3-(4-chlorophenyl)propyl)methanesulfonamide

N-(3-amino-3-(4-chlorophenyl)propyl)methanesulfonamide

Cat. No. B8520631
M. Wt: 262.76 g/mol
InChI Key: LOTCXTMPBNEGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-3-(4-chlorophenyl)propyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-amino-3-(4-chlorophenyl)propyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-3-(4-chlorophenyl)propyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide

InChI

InChI=1S/C10H15ClN2O2S/c1-16(14,15)13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10,13H,6-7,12H2,1H3

InChI Key

LOTCXTMPBNEGQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (4 mL) was added to tert-butyl 1-(4-chlorophenyl)-3-(methylsulfonamido)propylcarbamate (Intermediate 115) (275 mg, 0.76 mmol) and stirred at 20° C. for 2 hours. The reaction was vacuumed to dryness. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford N-(3-amino-3-(4-chlorophenyl)propyl)methanesulfonamide (113 mg, 56.7%) as a colourless gum.
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4 mL
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Reaction Step One
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275 mg
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Reaction Step One
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0 (± 1) mol
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